4-(1-Methylhydrazinyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylhydrazinyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylhydrazinyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methylhydrazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(1-Methylhydrazinyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydrazinyl)pyrimidin-2-amine: Similar structure but lacks the methyl group.
4-(1-Methylhydrazinyl)pyrimidin-2-thiol: Contains a thiol group instead of an amino group.
4-(1-Methylhydrazinyl)pyrimidin-2-ol: Contains a hydroxyl group instead of an amino group
Uniqueness
4-(1-Methylhydrazinyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H9N5 |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-[amino(methyl)amino]pyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-10(7)4-2-3-8-5(6)9-4/h2-3H,7H2,1H3,(H2,6,8,9) |
InChI Key |
SRPCKYZVUUKUEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.